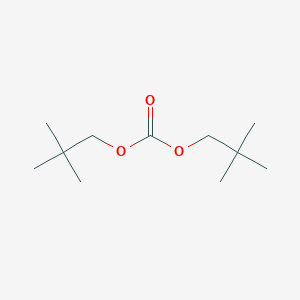
Carbonic acid dineopentyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbonic acid dineopentyl ester, also known as CPNE, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. CPNE is a derivative of carbonic acid and is synthesized through a multistep process.
Mécanisme D'action
Carbonic acid dineopentyl ester acts as a reversible inhibitor of carbonic anhydrase by binding to the active site of the enzyme. This inhibition leads to a decrease in the rate of the hydration of carbon dioxide and the dehydration of bicarbonate ion. The mechanism of action of Carbonic acid dineopentyl ester has been studied extensively using various techniques, including X-ray crystallography and molecular modeling.
Effets Biochimiques Et Physiologiques
Carbonic acid dineopentyl ester has been shown to have various biochemical and physiological effects. Inhibition of carbonic anhydrase by Carbonic acid dineopentyl ester leads to a decrease in the production of bicarbonate ion, which is an important buffer in the blood. This decrease in bicarbonate ion production can lead to metabolic acidosis, a condition characterized by an increase in blood acidity. Additionally, Carbonic acid dineopentyl ester has been shown to have anti-inflammatory effects and has been used as a potential treatment for inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Carbonic acid dineopentyl ester has several advantages as a research tool, including its high solubility in organic solvents and its stability under various conditions. However, Carbonic acid dineopentyl ester has some limitations as well. Carbonic acid dineopentyl ester is a potent inhibitor of carbonic anhydrase, which can lead to off-target effects in experiments that involve this enzyme. Additionally, Carbonic acid dineopentyl ester has limited water solubility, which can make it difficult to use in aqueous solutions.
Orientations Futures
There are several future directions for research involving Carbonic acid dineopentyl ester. One potential area of research is the development of Carbonic acid dineopentyl ester derivatives with improved solubility and selectivity for carbonic anhydrase isoforms. Another area of research is the use of Carbonic acid dineopentyl ester as a potential treatment for inflammatory diseases, such as rheumatoid arthritis. Additionally, Carbonic acid dineopentyl ester could be used as a probe for studying the role of carbonic anhydrase in various biological processes.
Méthodes De Synthèse
Carbonic acid dineopentyl ester is synthesized through a multistep process that involves the reaction of neopentyl alcohol with phosgene. The resulting product is then reacted with sodium methoxide to form the corresponding methyl carbonate. The final step involves the reaction of the methyl carbonate with neopentyl alcohol in the presence of a catalyst to form Carbonic acid dineopentyl ester.
Applications De Recherche Scientifique
Carbonic acid dineopentyl ester has potential applications in various fields of scientific research, including material science, organic chemistry, and biochemistry. Carbonic acid dineopentyl ester has been used as a solvent for the synthesis of various organic compounds and as a reagent for the preparation of polyurethane foams. In biochemistry, Carbonic acid dineopentyl ester has been used as a probe for studying the activity of carbonic anhydrase, an enzyme that catalyzes the reversible hydration of carbon dioxide.
Propriétés
Numéro CAS |
13183-14-7 |
|---|---|
Nom du produit |
Carbonic acid dineopentyl ester |
Formule moléculaire |
C11H22O3 |
Poids moléculaire |
202.29 g/mol |
Nom IUPAC |
bis(2,2-dimethylpropyl) carbonate |
InChI |
InChI=1S/C11H22O3/c1-10(2,3)7-13-9(12)14-8-11(4,5)6/h7-8H2,1-6H3 |
Clé InChI |
VAHNUCFSRZLENO-UHFFFAOYSA-N |
SMILES |
CC(C)(C)COC(=O)OCC(C)(C)C |
SMILES canonique |
CC(C)(C)COC(=O)OCC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



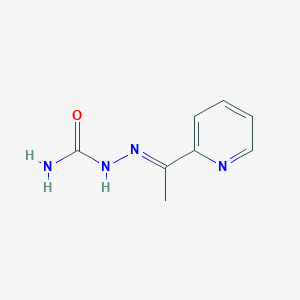
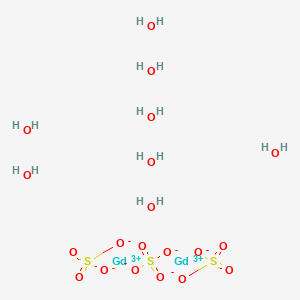
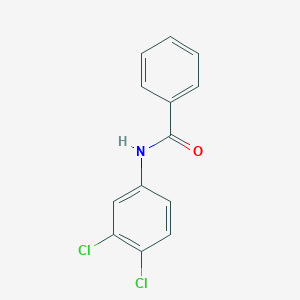
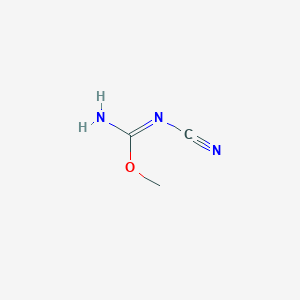
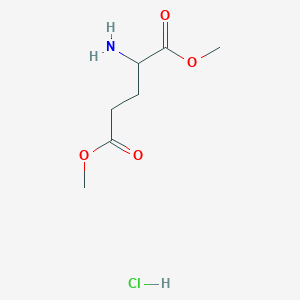
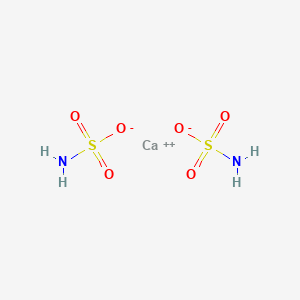
![[2-Oxo-2-(2-phenylhydrazinyl)ethyl]thiourea](/img/structure/B79795.png)
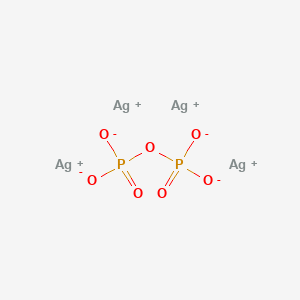
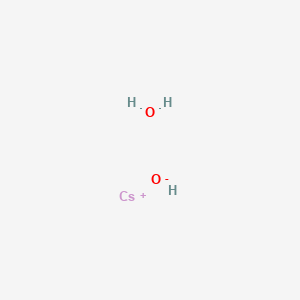
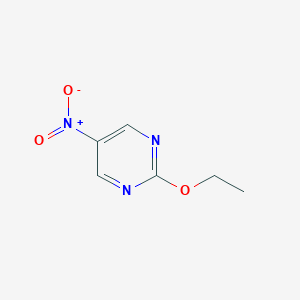

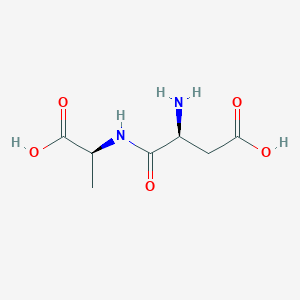
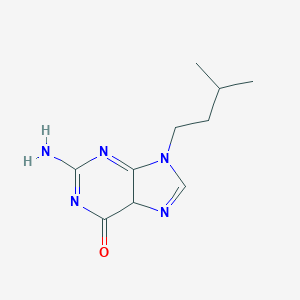
![Benzenesulfonic acid, 2-[2-[1-(2-chloro-6-methylphenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl]diazenyl]-4-[[(3-chloro-1-oxido-1,2,4-benzotriazin-7-yl)carbonyl]amino]-, sodium salt (1:1)](/img/structure/B79808.png)